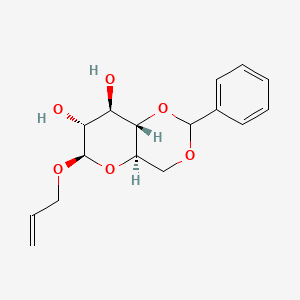

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is a prominent biomedicine that exhibits remarkable therapeutic potential in the management of diverse ailments. Its multifaceted attributes encompass a profound impact on cancer and inflammation-associated maladies .

Synthesis Analysis

A simple synthetic procedure permits the regiospecific mono-acylation, alkylation, and silylation at the 2-position of allyl 4,6-O-benzylidene α-D-glucopyranoside in high yields and does not require the use of catalysts . This synthesis is significant as it simplifies the preparation of partially or differentially substituted synthetic intermediates .

Molecular Structure Analysis

The molecular structure of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is represented by the empirical formula C16H20O6 . The molecular weight of this compound is 282.29 .

Chemical Reactions Analysis

The regioselectivity observed in the chemical reactions of this compound is directed by three factors: the nature of the halogenated reagent (steric effect), the hydrogen bond network created by the alpha configuration, and unexpectedly, the presence of an allyl ether at the C1 position of the glucoside .

Applications De Recherche Scientifique

1. Drug Innovation in Oncology and Immunology This compound has been found to play a significant role in selectively modulating cellular pathways, making it a potential candidate for drug development in cancer treatment and immune system-related therapies .

Chiral Building Block

It is used as an important intermediate in the synthesis of various sugars, serving as a chiral building block due to its specific spatial configuration .

Regioselective Protection

Researchers have reported a synthetic procedure that allows for regiospecific mono-acylation, alkylation, and silylation at the 2-position of this compound, which does not require the use of catalysts .

Orientations Futures

The potential of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside in tackling specific diseases warrants its exploration for the treatment of diverse conditions . Its ability to selectively modulate intricate cellular pathways elevates its status as a compelling contender for drug innovation in the realms of oncology and immunology .

Propriétés

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCPFYQIULSGV-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)